molecular formula C8H14N2 B12045493 1-(2-Isocyanoethyl)piperidine CAS No. 87024-44-0

1-(2-Isocyanoethyl)piperidine

Cat. No.: B12045493
CAS No.: 87024-44-0
M. Wt: 138.21 g/mol
InChI Key: CGOLDFXRZLCRLQ-UHFFFAOYSA-N
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Description

1-(2-Isocyanoethyl)piperidine is an organic compound with the molecular formula C8H14N2. It is a piperidine derivative characterized by the presence of an isocyano group attached to an ethyl chain, which is further connected to the piperidine ring.

Preparation Methods

The synthesis of 1-(2-Isocyanoethyl)piperidine typically involves the reaction of piperidine with an appropriate isocyanide precursor. One common method includes the reaction of piperidine with 2-bromoethyl isocyanide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the carbon of the isocyanide group, displacing the bromide ion and forming the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Isocyanoethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The isocyano group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isocyano group, forming new compounds.

    Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various addition products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Isocyanoethyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity. It can be used as a ligand in the development of new drugs or as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Isocyanoethyl)piperidine involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Isocyanoethyl)piperidine can be compared with other similar compounds, such as:

    2-(2-Isocyanoethyl)pyridine: This compound has a pyridine ring instead of a piperidine ring, which affects its chemical reactivity and biological activity.

    3-(Isocyanomethyl)pyridine: Similar to the previous compound but with the isocyano group attached to a methyl group instead of an ethyl group.

    3-(2-Isocyanoethyl)-1H-indole:

The uniqueness of this compound lies in its specific combination of the piperidine ring and the isocyanoethyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

87024-44-0

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

1-(2-isocyanoethyl)piperidine

InChI

InChI=1S/C8H14N2/c1-9-5-8-10-6-3-2-4-7-10/h2-8H2

InChI Key

CGOLDFXRZLCRLQ-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CCN1CCCCC1

Origin of Product

United States

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